(2Z)-2-[(5-chloro-2-methylphenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide
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Overview
Description
(2Z)-2-[(5-chloro-2-methylphenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its complex structure, which includes a chromene core, a methoxy group, and a pyridinyl substituent. The presence of these functional groups contributes to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(5-chloro-2-methylphenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a substituted salicylaldehyde and an α,β-unsaturated carbonyl compound.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Formation of the Imino Group: The imino group is formed through a condensation reaction between the 5-chloro-2-methylphenylamine and the chromene derivative.
Attachment of the Pyridinyl Substituent: The final step involves the coupling of the pyridinyl group to the chromene core, which can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(5-chloro-2-methylphenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the imino group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and methoxy positions, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, thiols
Major Products
Oxidation Products: Oxidized derivatives with altered functional groups
Reduction Products: Amino derivatives
Substitution Products: Compounds with substituted functional groups at the chloro or methoxy positions
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of (2Z)-2-[(5-chloro-2-methylphenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways involved would require further experimental validation.
Comparison with Similar Compounds
Similar Compounds
(2Z)-2-[(5-chloro-2-methylphenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide: shares structural similarities with other chromene derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the pyridinyl substituent, in particular, may enhance its binding affinity to certain molecular targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-(5-chloro-2-methylphenyl)imino-8-methoxy-N-(6-methylpyridin-2-yl)chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O3/c1-14-10-11-17(25)13-19(14)27-24-18(23(29)28-21-9-4-6-15(2)26-21)12-16-7-5-8-20(30-3)22(16)31-24/h4-13H,1-3H3,(H,26,28,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRZIMPKIXNWDEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N=C2C(=CC3=C(O2)C(=CC=C3)OC)C(=O)NC4=CC=CC(=N4)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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